1-(3-Bromo-2-ethoxybenzyl)-4-methylpiperazine
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Overview
Description
1-(3-Bromo-2-ethoxybenzyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-2-ethoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-ethoxybenzyl)-4-methylpiperazine typically involves the reaction of 3-bromo-2-ethoxybenzyl chloride with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-ethoxybenzyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine atom or reduce the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products like 1-(2-ethoxybenzyl)-4-methylpiperazine.
Oxidation: Products like 1-(3-bromo-2-ethoxybenzaldehyde)-4-methylpiperazine.
Reduction: Products like 1-(2-ethoxybenzyl)-4-methylpiperazine.
Scientific Research Applications
1-(3-Bromo-2-ethoxybenzyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of piperazine derivatives on biological systems.
Industrial Applications: It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-ethoxybenzyl)-4-methylpiperazine involves its interaction with biological targets such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine
- 1-(3-Chloro-2-ethoxybenzyl)-4-methylpiperazine
- 1-(3-Bromo-2-ethoxyphenyl)-4-methylpiperazine
Uniqueness
1-(3-Bromo-2-ethoxybenzyl)-4-methylpiperazine is unique due to the presence of both the bromine atom and the ethoxy group on the benzyl ring, which can influence its reactivity and binding properties. This combination of substituents can lead to distinct chemical and biological activities compared to similar compounds.
Properties
IUPAC Name |
1-[(3-bromo-2-ethoxyphenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-3-18-14-12(5-4-6-13(14)15)11-17-9-7-16(2)8-10-17/h4-6H,3,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOAQPCJQKHETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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